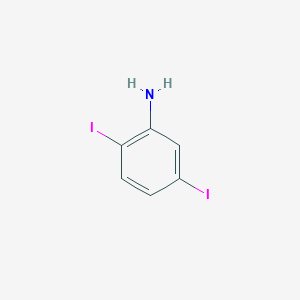

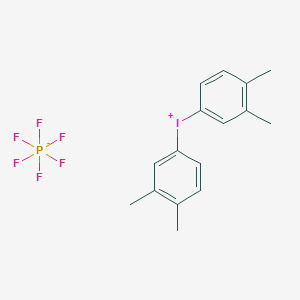

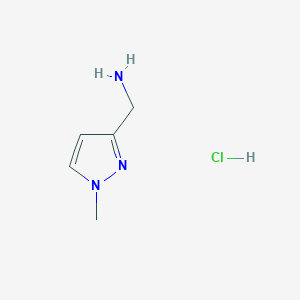

![molecular formula C7H4N2O2 B1603823 1H-Pyrrolo[2,3-c]pyridine-2,3-dione CAS No. 92635-33-1](/img/structure/B1603823.png)

1H-Pyrrolo[2,3-c]pyridine-2,3-dione

Vue d'ensemble

Description

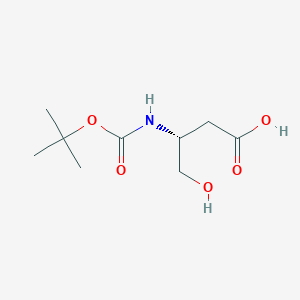

1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a chemical compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 . It is a yellow solid .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione is characterized by a pyrrolopyridine core . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to G485, and a group that could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a yellow solid . Its InChI code is 1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) .Applications De Recherche Scientifique

Analgesic and Sedative Properties

1H-Pyrrolo[2,3-c]pyridine-2,3-dione: derivatives have been researched for their potential analgesic and sedative activities. In studies, these compounds have shown promising results in pain management, outperforming aspirin in certain tests and exhibiting effects comparable to morphine . This suggests their potential use in developing new pain medications, particularly for idiopathic and chronic pain management.

Synthesis of Bioactive Compounds

The compound serves as a starting material for synthesizing various bioactive derivatives. For instance, the synthesis of compounds with potential analgesic and sedative activity starts from 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives . This highlights its role in medicinal chemistry for creating new therapeutic agents.

Antidiabetic Activity

Derivatives of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione have been investigated for their ability to reduce blood glucose levels. This property is significant for the prevention and treatment of conditions like hyperglycemia, diabetes, and other related metabolic disorders . The compound’s role in managing blood glucose levels opens avenues for new antidiabetic treatments.

Electron Acceptor in Polymer Synthesis

The compound has been used as an electron acceptor in the synthesis of conjugated polymers. These polymers have applications in electronics and optoelectronics, indicating the compound’s utility in the development of electronic materials .

Gene Therapy and Virtual Reality in Pain Management

Research has explored the use of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives in gene therapy for pain management. The derivatives have been associated with gene therapy targeting the FAAH enzyme and SCN9A gene’s “pseudogene” FAHH-OUT . Additionally, their use in virtual reality methods for pain relief has been studied, showcasing the compound’s potential in innovative pain management techniques.

Chemical Structure-Activity Relationship

Scientific studies have attempted to determine the relationship between the chemical structure of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione imides and their analgesic and sedative properties. Understanding this relationship is crucial for designing more effective and safer pharmaceuticals .

Mécanisme D'action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[2,3-c]pyridine-2,3-dione interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[2,3-c]pyridine-2,3-dione affects the FGFR signaling pathway . This pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . The compound’s action can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .

Result of Action

The result of the action of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione is the inhibition of cancer cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound is stable during storage , suggesting that it may have good stability in various environmental conditions

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVRCGUXSOLNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626729 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |

CAS RN |

92635-33-1 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

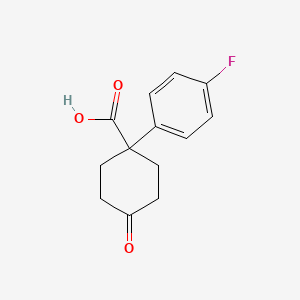

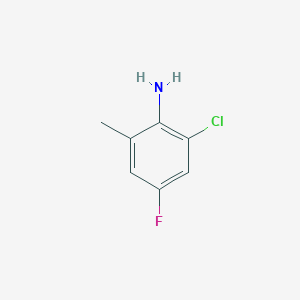

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)